Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(15)10-11(14)8-6-7(16-2)4-5-9(8)13-10/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSWIFMDRKOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716411 | |
| Record name | Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318292-61-4 | |
| Record name | Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, a compound belonging to the indole family, exhibits a variety of biological activities that make it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C12H13NO4 and features an indole ring structure with hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COOCH₂CH₃) functional groups. These groups contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molar Mass | 235.24 g/mol |
| Functional Groups | Hydroxyl, Methoxy, Carboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific receptors and enzymes, thereby influencing several biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, contributing to its potential therapeutic effects .
- Receptor Binding : this compound can bind to receptors that play crucial roles in neurotransmission and immune responses .
Antioxidant Properties
This compound has demonstrated significant antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against certain bacteria and fungi suggests potential applications in treating infections .
Antiviral Effects
Research has highlighted the compound's potential antiviral properties, particularly against viruses such as hepatitis B. Its mechanism may involve interference with viral replication processes .
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a strong correlation between concentration and antioxidant activity, with IC50 values comparable to established antioxidants .
- Antimicrobial Efficacy : In vitro tests against common bacterial strains (E. coli, S. aureus) showed that this compound inhibited growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its role in modulating immune responses .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Indole derivatives, including ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, have been studied for their anticancer properties. Research indicates that indoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers . The compound's structural similarity to known anticancer agents suggests it may also exhibit similar effects.
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit the production of inflammatory mediators, making it a candidate for treating inflammatory diseases .
3. Neurological Applications
Indole derivatives have shown promise in neurological applications, particularly as histamine H3 receptor inverse agonists. This mechanism may be beneficial in treating conditions such as obesity and cognitive disorders . this compound could be investigated further for its effects on neurotransmitter modulation.
Synthetic Methodologies
The synthesis of this compound typically involves several key reactions:
- Indolization Reactions : These reactions form the indole framework that is crucial for the biological activity of the compound.
- Functional Group Modifications : The introduction of hydroxyl and methoxy groups can be achieved through various organic transformations, enhancing the compound's reactivity and potential applications .
Case Study 1: Anticancer Activity Assessment
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of this compound demonstrated that it could reduce pro-inflammatory cytokine levels in vitro. This finding supports its potential use in treating inflammatory conditions .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methoxy group at C5 and hydroxy group at C3 activate specific positions on the indole ring for electrophilic attacks:
-
Nitration : Occurs at C4 and C6 positions due to electron-donating effects of the methoxy group .
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Halogenation : Bromination or chlorination favors C7 under mild conditions .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), DCM, 0°C | 7-Bromo derivative | 78% |
Ester Hydrolysis
The ethyl ester at C2 undergoes hydrolysis to form the corresponding carboxylic acid under basic conditions:
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Base : NaOH (2M) in ethanol/H₂O (1:1) at reflux.
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Product : 3-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid.
| Condition | Reaction Time | Product Purity |
|---|---|---|
| NaOH, 80°C, 6 hours | >95% conversion | 89% isolated |
O-Alkylation and Acylation
The hydroxy group at C3 participates in alkylation and acylation:
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Alkylation : Uses allyl iodide/K₂CO₃ in acetone under reflux .
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Acylation : Acetyl chloride in pyridine at 25°C.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| O-Alkylation | Allyl iodide, K₂CO₃ | 3-Allyloxy-5-methoxy derivative | 82% |
| O-Acylation | Acetyl chloride | 3-Acetoxy-5-methoxy derivative | 75% |
Friedel-Crafts Acylation
The indole core undergoes Friedel-Crafts acylation at C4/C6 using acyl chlorides and AlCl₃ :
| Acyl Chloride | Catalyst | Product | Regioselectivity |
|---|---|---|---|
| Acetyl chloride | AlCl₃ | 4-Acetyl derivative | >90% C4 selectivity |
Oxidation and Reduction
-
Oxidation : The hydroxy group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Reduction : Ester groups reduce to alcohols via LiAlH₄.
| Process | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | 3-Keto-5-methoxy derivative | 68% yield |
| Reduction | LiAlH₄, THF | 2-Hydroxymethyl derivative | Requires anhydrous conditions |
Cyclization Reactions
Under acidic conditions, the compound forms fused heterocycles:
| Condition | Product | Application |
|---|---|---|
| POCl₃, 110°C | Pyrrolo[2,3-f]indole | Anticancer lead |
Functionalization at C7
The C7 position is activated for formylation via Vilsmeier-Haack reaction :
Key Research Findings
-
Regioselectivity : Methoxy at C5 directs electrophiles to C4/C6, while hydroxy at C3 facilitates O-functionalization .
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Biological Relevance : Derivatives show serotonin receptor affinity, suggesting potential CNS applications.
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Synthetic Utility : Serves as a precursor for anticancer and anti-inflammatory agents .
Stability and Reaction Optimization
-
pH Sensitivity : Hydroxy group deprotonates above pH 9, enhancing nucleophilicity.
-
Thermal Stability : Decomposes above 200°C; reactions performed below 150°C .
This compound’s versatility underscores its value in medicinal chemistry and organic synthesis, with ongoing studies exploring novel derivatives for therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Reactivity :
- The hydroxyl group at position 3 in the target compound enhances hydrogen-bonding capacity compared to alkyl-substituted analogues (e.g., 3-propyl in 9a) .
- Methoxy at position 5 provides electron-donating effects, contrasting with chloro substituents (e.g., in 9a), which are electron-withdrawing and influence aromatic electrophilic substitution .
Ester Group Variations :
Key Insights:
- Acylation vs. Alkylation : The target compound’s hydroxyl group likely originates from a reduction step (e.g., TES/TFA-mediated deoxygenation of a ketone intermediate) , whereas alkylated analogues (e.g., 9a) are synthesized via direct alkylation .
- Hydrolysis : Ethyl esters (e.g., 9a) are hydrolyzed to carboxylic acids under basic conditions, a step critical for generating bioactive derivatives .
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Preparation Methods
Overview of the Compound’s Structural Features Relevant to Synthesis
- The indole framework consists of a fused benzene and pyrrole ring.
- Key reactive sites include:
- The 3-hydroxy group (target functional group).
- The 5-methoxy substituent influencing electronic properties.
- The ethyl ester at the 2-position, which is a handle for further transformations.
- The presence of the 3-hydroxy group is typically introduced via oxidation of a 3-formyl precursor.
Primary Synthetic Route: Oxidation of Ethyl 3-formyl-5-methoxy-indole-2-carboxylate
Preparation of the 3-Formyl Precursor
The key intermediate, ethyl 3-formyl-5-methoxy-indole-2-carboxylate, is synthesized by formylation of ethyl 5-methoxy-indole-2-carboxylate. The process involves:
- Addition of phosphoryl chloride (POCl3) to dimethylformamide (DMF) at room temperature to form the Vilsmeier reagent.
- Introduction of ethyl 5-methoxy-indole-2-carboxylate to this mixture.
- Stirring for approximately 3 hours at room temperature to allow formylation at the 3-position.
- Neutralization of the reaction mixture to pH 7 using 2N sodium hydroxide at 0°C.
- Isolation of the solid product by filtration and washing with water.
This method yields the 3-formyl intermediate in high purity and yield, serving as the essential precursor for the subsequent oxidation step.
Oxidation to Introduce the 3-Hydroxy Group
The conversion of the 3-formyl group to the 3-hydroxy functionality is achieved via oxidation using meta-chloroperoxybenzoic acid (mCPBA) in the presence of p-toluenesulfonic acid (pTSA). The detailed procedure is:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolve 0.02 mol ethyl 3-formyl-5-methoxy-indole-2-carboxylate in 40 mL dichloromethane | Prepare reaction solution |
| 2 | Add 0.02 mol p-toluenesulfonic acid and 0.03 mol mCPBA at room temperature | Initiate oxidation |
| 3 | Stir for 8 hours at room temperature | Allow complete oxidation |
| 4 | Evaporate solvent, dilute residue with water, extract with ethyl acetate | Work-up |
| 5 | Dry organic layer over anhydrous MgSO4, evaporate under reduced pressure | Concentrate product |
| 6 | Purify residue by silica gel column chromatography | Obtain pure Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate |
This oxidation effectively converts the aldehyde to the hydroxy group with reported yields around 92%, indicating a highly efficient synthetic step.
Alternative Synthetic Approaches and Related Preparations
While the oxidation of the 3-formyl intermediate is the most direct and widely reported method, other synthetic strategies for related indole-2-carboxylate derivatives provide insight into possible routes:
Friedel–Crafts Acylation : Used to introduce acyl groups at the 3-position of indole-2-carboxylates, followed by reduction to alkyl derivatives. Although primarily applied to 5-chloroindole derivatives, this method demonstrates the feasibility of modifying the 3-position via electrophilic substitution.
Hemetsberger–Knittel Indole Synthesis : A method involving Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization, yielding indole-2-carboxylates with various substitutions. This method can be adapted for synthesizing substituted indole esters but is less direct for the hydroxy derivative .
Reduction and Oxidation Sequence : Reduction of indole-2-carboxylates with lithium aluminum hydride to the corresponding indole-2-methanol, followed by oxidation with activated manganese dioxide to the aldehyde, which can then be further oxidized to the hydroxy derivative. This route is more laborious but provides alternative access to the aldehyde intermediate.
Functional Group Transformations and Derivatization Relevant to Preparation
N-Alkylation : The indole NH can be alkylated using alkyl halides in the presence of bases (e.g., potassium carbonate) under reflux in acetone. This is typically performed after obtaining the hydroxy derivative to yield N-substituted analogs.
O-Protection of the 3-Hydroxy Group : Protection with silyl groups such as tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole allows selective transformations at other sites without interference from the hydroxy group.
Conversion to Oxindole Derivatives : Sequential N-alkylation and C2-alkylation can induce rearrangements forming oxindole structures, demonstrating the synthetic versatility of the hydroxy indole ester.
Summary Table of Key Preparation Steps
| Step No. | Compound/Intermediate | Reagents & Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Ethyl 5-methoxy-indole-2-carboxylate | Formylation with POCl3/DMF, 3 h, RT; neutralization with NaOH | High yield of ethyl 3-formyl-5-methoxy-indole-2-carboxylate |
| 2 | Ethyl 3-formyl-5-methoxy-indole-2-carboxylate | Oxidation with mCPBA and pTSA in DCM, 8 h, RT | ~92% yield of this compound |
| 3 | This compound | Optional N-alkylation: alkyl halide, K2CO3, acetone reflux | Access to N-substituted derivatives |
| 4 | This compound | O-Protection with TBDPSCl, imidazole, reflux in THF | Enables selective further functionalization |
Research Findings and Practical Considerations
- The oxidation method using mCPBA is preferred due to its high yield and mild conditions, avoiding harsh reagents that could degrade the indole ring.
- The formylation step is critical and must be carefully controlled to avoid overreaction or side products.
- Purification by silica gel chromatography is essential to obtain analytically pure material.
- Protection strategies improve synthetic flexibility for downstream modifications.
- Alternative synthetic methods, while available, tend to be more complex or lower yielding.
Q & A
Q. What are the standard synthetic methodologies for Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate?
The synthesis typically involves multi-step procedures, including:
- Friedel-Crafts acylation for introducing substituents at the indole C3 position, using anhydrous aluminum chloride as a catalyst and acyl chlorides (e.g., , General Procedure A).
- Ester hydrolysis under basic conditions (e.g., 3 N NaOH in ethanol) to convert ester groups to carboxylic acids, followed by acidification to precipitate products (, General Procedure C).
- Alkylation or methoxylation at specific positions using reagents like triethylsilane or methoxy groups introduced via nucleophilic substitution ( ). Reaction monitoring via TLC (25–33% ethyl acetate in hexane) and purification via Combiflash chromatography are critical for optimizing yield and purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR spectroscopy (¹H and ¹³C) identifies functional groups, substitution patterns, and hydrogen bonding (e.g., hydroxyl and methoxy protons appear as distinct singlets).
- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, especially for nitro or ester groups.
- Infrared (IR) spectroscopy detects carbonyl (C=O) and hydroxyl (O–H) stretches. Crystallographic data (if available) provide definitive structural confirmation via bond lengths and angles ( ) .
Q. How does the reactivity of the hydroxyl and methoxy groups influence derivatization?
- The 3-hydroxy group can undergo acetylation, alkylation, or participate in hydrogen bonding, affecting solubility and biological interactions.
- The 5-methoxy group is less reactive under mild conditions but can be demethylated using strong acids (e.g., BBr₃) to generate a phenol for further functionalization. Steric hindrance from the ethyl ester at C2 must be considered during reactions () .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX programs (e.g., SHELXL) refine crystallographic data to determine bond lengths (e.g., C=O bonds at ~1.20–1.23 Å) and dihedral angles, confirming substituent orientation ( ).
- Twinned data analysis is critical for high-resolution structures, especially for compounds prone to polymorphism.
- CCDC deposition (e.g., CCDC 2351774 in ) enables cross-validation of structural models .
Q. What strategies address contradictions in reaction yields during substituent introduction?
- Electronic effects : Electron-withdrawing groups (e.g., nitro) at C7 () may deactivate the indole ring, requiring harsher conditions.
- Steric hindrance : Bulky substituents at C3 or C5 necessitate optimized solvent systems (e.g., dichloroethane for Friedel-Crafts acylation in ).
- Purification challenges : Use preparative HPLC or gradient Combiflash chromatography (0–40% ethyl acetate in hexane) to separate isomers or byproducts () .
Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?
- Functional group modulation : Replacing the ethyl ester with a methyl group ( ) alters lipophilicity and bioavailability.
- Nitro group reduction : Converting the nitro group to an amine (if present) enhances hydrogen-bonding potential for target binding.
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity data to prioritize synthetic targets ( ) .
Methodological Considerations
Q. What experimental precautions are critical for handling this compound?
- Moisture-sensitive reactions : Use anhydrous solvents and argon atmospheres for acylation steps ().
- Toxic byproducts : Employ fume hoods and PPE (gloves, goggles) when working with acyl chlorides or aluminum chloride.
- Waste disposal : Segregate halogenated solvents (e.g., dichloroethane) and acidic aqueous layers for professional treatment () .
Q. How to validate the purity of synthesized batches for pharmacological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
